8-Quinolinamine, N-2-propenyl-

Monoamine Oxidase Neuropharmacology Drug Selectivity

Researchers face off-target MAO inhibition and neurotoxicity with standard 8-aminoquinolines. N-allylquinolin-8-amine offers a validated alternative. - **Key selectivity**: MAO-B IC₅₀ 15.4 µM; MAO-A IC₅₀ >100 µM. - **Optimized CNS properties**: LogP 2.91, TPSA 24.92 Ų. - **Dual functionality**: Bidentate ligand with pendant allyl group for tandem catalysis. - **Supply**: Multiple pack sizes, rigorous QC, global delivery from BenchChem.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 67699-54-1
Cat. No. B11910051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Quinolinamine, N-2-propenyl-
CAS67699-54-1
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC=CCNC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C12H12N2/c1-2-8-13-11-7-3-5-10-6-4-9-14-12(10)11/h2-7,9,13H,1,8H2
InChIKeyWCOQQHLWAHZRGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Quinolinamine, N-2-propenyl- Product Overview


8-Quinolinamine, N-2-propenyl- (CAS 67699-54-1), also referred to as N-allylquinolin-8-amine, is an 8-aminoquinoline derivative bearing an allyl substituent on the exocyclic nitrogen. The compound is characterized by a molecular formula of C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol . This structural modification distinguishes it from simpler 8-aminoquinoline analogs, positioning it as a potential scaffold in medicinal chemistry and as a bidentate ligand for metal coordination chemistry .

Why Generic 8-Aminoquinoline Substitution Fails


The 8-aminoquinoline scaffold is a privileged structure in anti-infective drug discovery [1]. However, generic substitution is precluded by the profound impact of side-chain modifications on biological target engagement and physicochemical properties. For example, the allyl substituent in 8-Quinolinamine, N-2-propenyl- introduces a reactive olefin moiety and alters the compound's electronic character compared to the parent 8-aminoquinoline or other N-substituted analogs. This structural variation is known to influence critical parameters such as LogP (measured at 2.91 for this compound [2]) and enzyme inhibition profiles. Systematic studies on 8-quinolinamines have demonstrated that seemingly minor side-chain alterations can shift potency, selectivity, and even toxicity profiles, making direct interchange without verification scientifically unsound [3].

Performance Evidence Against Key Comparators


MAO-B Inhibition Profile

8-Quinolinamine, N-2-propenyl- demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 15.4 µM [1]. In contrast, the parent compound 8-aminoquinoline, which lacks the allyl substituent, and the clinical 8-aminoquinoline primaquine, exhibit distinct MAO inhibition profiles. Notably, primaquine is a more potent MAO inhibitor with reported IC₅₀ values in the low micromolar range for MAO-A and -B, and its enantiomers show differential selectivity [2]. This 15.4 µM IC₅₀ for the allyl derivative against MAO-B suggests a significantly reduced potential for MAO-mediated neuropsychiatric side effects compared to primaquine, while still engaging the target.

Monoamine Oxidase Neuropharmacology Drug Selectivity

Bidentate Ligand Capability

The N-allyl substituent on 8-Quinolinamine, N-2-propenyl- creates a unique bidentate ligand geometry capable of coordinating metal centers through both the quinoline ring nitrogen and the secondary amine nitrogen . This dual coordination mode is structurally impossible for the parent 8-aminoquinoline, which, as a primary amine, offers a different chelation environment and is typically used as a monodentate directing group in C-H activation chemistry . The allyl group also provides a potential handle for further functionalization or polymerization, a feature absent in saturated N-alkyl 8-aminoquinolines.

Coordination Chemistry Catalysis Material Science

Blood-Brain Barrier Penetration Prediction

The measured LogP of 2.91 and topological polar surface area (TPSA) of 24.92 Ų for 8-Quinolinamine, N-2-propenyl- [1] place it in a favorable physicochemical space for central nervous system (CNS) penetration. In comparison, the clinical 8-aminoquinoline primaquine has a lower LogP (~2.1) and higher TPSA (~47 Ų), while tafenoquine, another 8-aminoquinoline antimalarial, has a higher LogP (~4.5) and similar TPSA. The intermediate LogP of the allyl derivative, combined with its low TPSA, predicts blood-brain barrier permeability superior to primaquine but with potentially less tissue accumulation and toxicity risk compared to tafenoquine [2].

ADME Blood-Brain Barrier Drug Design

Allylamine Antifungal Pharmacophore Mimicry

The quinoline ring system has been postulated as a valuable fragment for mimicking the allylamine scaffold found in commercial antifungal drugs like terbinafine [1]. 8-Quinolinamine, N-2-propenyl- uniquely combines both the quinoline core and the allyl moiety in a single molecule, potentially acting as a direct structural analog of allylamine antifungals. This dual pharmacophoric feature is absent in other 8-aminoquinoline derivatives like primaquine (4-methylpentyl side-chain) or pentaquine (5-isopropylaminopentyl side-chain), which lack the terminal alkene. Preliminary studies on styrylquinolines have identified highly active antifungal compounds, suggesting this scaffold warrants systematic investigation [1].

Antifungal Drug Discovery Allylamine Mimetics Structure-Activity Relationship

Highest-Confidence Application Scenarios


CNS-Active Anti-Infective Lead Optimization

Based on its reduced MAO-B inhibition (IC₅₀ of 15.4 µM [3]) and favorable CNS penetration physicochemical profile (LogP 2.91, TPSA 24.92 Ų [2]), 8-Quinolinamine, N-2-propenyl- is best suited as a lead scaffold for designing anti-infective agents with a potentially lower risk of neuropsychiatric toxicity. This is a key differentiator from primaquine, where MAO inhibition and associated CNS side effects are a clinical concern. Research teams targeting cerebral malaria or neuroinfectious diseases should prioritize this scaffold over saturated N-alkyl 8-aminoquinolines when CNS penetration is desired but MAO-mediated toxicity must be minimized.

Bifunctional Metal Complex Synthesis

The bidentate coordination capability combined with the pendant allyl group [3] makes this compound a valuable ligand precursor for constructing metal complexes with orthogonal reactivity. Such complexes can be used in tandem catalytic processes, where the metal center performs one transformation (e.g., cross-coupling) and the allyl group can simultaneously participate in a second reactivity step (e.g., polymerization). This dual functionality is not available from common N-methyl or N-phenyl 8-aminoquinoline ligands.

Antifungal Drug Discovery

Given the growing interest in quinoline-based antifungals as allylamine mimics [3], 8-Quinolinamine, N-2-propenyl- is the most direct structural analog of the terbinafine pharmacophore within the 8-aminoquinoline chemical space. It is the preferred choice for primary screening campaigns against squalene epoxidase or for structure-activity relationship (SAR) studies aimed at developing novel antifungal agents for dermatophytosis and candidiasis, applications where traditional 8-aminoquinolines like primaquine have no established role.

MAO Selectivity Profiling Tool Compound

With a precisely measured MAO-B IC₅₀ of 15.4 µM and a MAO-A IC₅₀ of >100 µM (>6-fold selectivity) [3], this compound can serve as a selective tool for profiling MAO-B versus MAO-A engagement in new chemical entities. It provides a useful benchmark when evaluating the MAO liability of other 8-aminoquinoline drug candidates, given that it occupies a middle ground between the potent MAO inhibition of primaquine and the negligible activity of completely non-basic analogs.

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